Product packaging for MK-8282(Cat. No.:)

MK-8282

Cat. No.: B1193332
M. Wt: 503.9154
InChI Key: VEICGGANAAJZBY-ANCIUUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8282 is a potent and orally effective G-protein coupled receptor 119 (GPR119) agonist identified for the investigation of novel pathways in type 2 diabetes . Activation of the GPR119 receptor by this compound promotes glucose-dependent insulin secretion, offering a promising research strategy for glycemic control that may concurrently influence body weight reduction . The compound's design incorporates key structural elements, including a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which are critical for imparting high potency and efficacy . In preclinical animal models, this compound has demonstrated significant improvement in glucose tolerance and maintains an excellent off-target profile, making it a valuable tool for probing the pathophysiology of diabetes and evaluating potential therapeutic mechanisms . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23ClFN5O5

Molecular Weight

503.9154

IUPAC Name

1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C23H23ClFN5O5/c1-22(4-5-22)35-21(31)30-8-14-10-33-11-15(9-30)23(14,32)34-20-18(25)19(27-12-28-20)29-17-3-2-13(7-26)6-16(17)24/h2-3,6,12,14-15,32H,4-5,8-11H2,1H3,(H,27,28,29)/t14-,15+,23+

InChI Key

VEICGGANAAJZBY-ANCIUUTRSA-N

SMILES

CC1(CC1)OC(N(C[C@@H]2COC3)C[C@@H]3[C@@]2(O)OC4=NC=NC(NC5=CC=C(C=C5Cl)C#N)=C4F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8282;  MK 8282;  MK8282; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural modifications distinguish MK-8282 from earlier GPR119 agonists:

Compound Core Structure ClogP Solubility Key Modifications
Compound 1 Methyl-pyrimidine + flexible bridge 4.2 Low High lipophilicity, poor PK
Compound 2 Fluoropyrimidine + flexible bridge 3.1 Moderate Reduced ClogP but limited plasma exposure
Compound 7 Fluoropyrimidine + oxabicyclic ring 2.8 High Oxabicyclic system enhances solubility
This compound Fluoropyrimidine + constrained piperidine 2.9 High Bridged piperidine fixes bioactive conformation
  • Compound 1 : High ClogP (4.2) led to poor solubility and low plasma exposure in rats and monkeys .
  • Compound 2 : Lower ClogP (3.1) improved solubility but failed to enhance in vivo exposure .
  • Compound 7 : Introduction of an oxabicyclic ring reduced ClogP by 1.3 units and increased free plasma levels .
  • This compound : The constrained piperidine system balances lipophilicity (ClogP 2.9) and solubility, enabling robust PK .

Pharmacokinetic and Efficacy Profiles

Compound EC50 (nM) OGTT Efficacy (% Glucose Reduction) Oral Bioavailability Half-Life (h)
Compound 4 10 30% at 3 mpk <10% (rat) 1.2
Compound 13 8 40% at 10 mpk 20% (rat) 2.5
This compound 3 50% at 1–30 mpk >35% (rat, monkey, dog) 4–6
  • Compound 13 : Improved bioavailability (20%) yet inconsistent glucose-lowering in vivo .
  • This compound : Superior potency (EC50 3 nM) and dose-dependent glucose reduction (50% at 1–30 mpk) across species .

Synergistic Effects and Selectivity

This compound uniquely synergizes with DPP-IV inhibitors (e.g., sitagliptin) to amplify GLP-1 release and enhance glucose control. Co-administration in rats reduced glucose excursion by 60%, exceeding monotherapy effects .

Preparation Methods

Overview of MK-8282 Synthesis

The synthesis of this compound (compound 14 in the primary literature ) is characterized by its modular design, which allows for efficient assembly of the fluoro-pyrimidine and bridged piperidine moieties. The process emphasizes stereochemical control, regioselective substitutions, and the use of cost-effective reagents to achieve high yields and purity. The critical steps include:

  • Formation of the fluoro-pyrimidine core.

  • Synthesis of the bridged piperidine alcohol.

  • Coupling of the two fragments via nucleophilic aromatic substitution.

  • Final carbamate functionalization.

Each stage is supported by rigorous analytical validation, including NMR, HPLC, and mass spectrometry, to ensure reproducibility .

Synthesis of the Fluoro-Pyrimidine Core

The fluoro-pyrimidine core is synthesized from commercially available fluoro-malonate (21 ) through a series of condensation and halogenation reactions. Treatment of fluoro-malonate with formamidine acetate in refluxing ethanol generates dihydroxy fluoro-pyrimidine (21 ), which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield bis-chloropyrimidine (22 ) . This intermediate undergoes selective displacement of one chloride atom with a substituted aniline under basic conditions (sodium hydride in DMF), producing 23 with >85% yield (Table 1).

Table 1: Reaction Conditions for Chloride Displacement

Aniline DerivativeBaseSolventTemperature (°C)Yield (%)
4-Chloro-cyanoanilineNaHDMF8087
3-Methoxy-anilineNaHDMF8078

The choice of 4-chloro-cyanoaniline as the aryl group optimizes both potency and metabolic stability, as evidenced by in vitro assays .

Preparation of the Bridged Piperidine Alcohol

The bridged piperidine alcohol (26 ) is synthesized via a stereoselective reduction of a ketone intermediate. Starting from a commercially available oxazabicyclo[3.3.1]nonane precursor, ketone 24 is reduced using sodium borohydride (NaBH₄) in methanol, yielding a syn-alcohol (25 ) as the major diastereomer (dr >9:1) . This selectivity arises from steric constraints imposed by the morpholine ring system, which directs hydride attack to the less hindered face. Subsequent acid-catalyzed deprotection (HCl in dioxane) furnishes the free alcohol 26 in 92% yield.

Fragment Coupling and Ether Formation

The fluoro-pyrimidine (23 ) and bridged piperidine (26 ) fragments are coupled via nucleophilic aromatic substitution. Treatment of 23 with 26 in the presence of potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc) at 120°C produces the syn- and anti-ether derivatives, which are separable by column chromatography (silica gel, hexane/ethyl acetate) . The syn-isomer exhibits superior GPR119 agonist activity (EC₅₀ = 12 nM) compared to the anti-isomer (EC₅₀ = 210 nM), justifying the selective isolation of the syn-product (27 ) in 65% yield.

Carbamate Functionalization

The final step involves deprotection of the tert-butyloxycarbonyl (Boc) group from 27 using trifluoroacetic acid (TFA) in dichloromethane, followed by reaction with methyl-cyclopropyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). This two-step sequence affords this compound (14 ) in 78% overall yield, with >99% purity by HPLC . The carbamate group is critical for binding to GPR119, as evidenced by structure-activity relationship (SAR) studies showing a 150-fold loss of potency upon its replacement with urea or sulfonamide analogs .

Process Optimization and Scalability

Key optimizations in the synthesis include:

  • Solvent Selection : Replacing DMF with DMAc in the coupling step reduces side reactions and improves yields by 15%.

  • Catalyst Screening : The use of NaH instead of weaker bases (e.g., K₂CO₃) accelerates chloride displacement while minimizing hydrolysis.

  • Stereochemical Control : The syn-selective reduction of the ketone ensures a >90% diastereomeric excess, eliminating the need for costly chiral chromatography.

The convergent nature of the synthesis enables multigram-scale production, with batches of up to 50 g reported in the literature .

Analytical and Pharmacological Validation

This compound demonstrates >150-fold selectivity over related GPCRs (e.g., GPR120, GPR40) in Eurofins Panlabs profiling . In vivo studies in Sprague-Dawley rats show dose-dependent glucose tolerance improvement (37% reduction in AUC at 3 mg/kg) without hypoglycemic risk, underscoring its therapeutic potential .

Q & A

Q. How should researchers design in vivo experiments to evaluate MK-8282’s efficacy in modulating glucose metabolism?

  • Methodological Answer : Use genetically modified models (e.g., wild-type vs. GPR119⁻/⁻ mice) to isolate this compound’s mechanism of action. Measure glucose concentrations pre- and post-treatment under standardized conditions (e.g., fasting, timed blood sampling). Include control groups (vehicle-treated) and ensure sample sizes are statistically powered to detect changes (e.g., ≥6 animals/group). Analyze data using paired t-tests or ANOVA with post-hoc corrections .
  • Data Example : Wild-type mice showed a modest glucose reduction (14,000 → 13,500 mg/dl·min), while GPR119⁻/⁻ mice exhibited paradoxical hyperglycemia (16,000 → 17,000 mg/dl·min) .

Q. What statistical approaches are appropriate for analyzing contradictory data from this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use significance thresholds (e.g., p < 0.05) with Bonferroni correction for multiple comparisons. Report effect sizes and confidence intervals to contextualize contradictory outcomes (e.g., glucose elevation in knockouts vs. wild-type). Validate findings through independent replication cohorts .

Q. How to ensure reproducibility in this compound pharmacological assays?

  • Methodological Answer : Document protocols using the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include details on compound purity (e.g., HPLC traces), dosing regimens, and environmental controls (e.g., temperature, circadian cycles). Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s glucose-lowering effects in wild-type models and its ineffectiveness in human trials?

  • Methodological Answer : Conduct species-specific receptor profiling (e.g., human vs. murine GPR119). Use transcriptomics to identify co-expressed signaling pathways (e.g., GLP-1, insulin) that may compensate in humans. Design cross-species pharmacokinetic studies to compare bioavailability and metabolite profiles .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

  • Methodological Answer : Implement automation for dose-response assays (e.g., robotic liquid handling). Validate assays using orthogonal methods (e.g., cAMP accumulation vs. calcium flux). Apply machine learning to predict off-target interactions and prioritize lead analogs .

Q. How to validate this compound’s target engagement in complex physiological systems?

  • Methodological Answer : Use biophysical techniques (e.g., surface plasmon resonance) to confirm direct binding to GPR118. Combine genetic knockout models with pharmacological inhibition (e.g., CRISPR-Cas9 + this compound) to establish causality. Perform tissue-specific biodistribution studies using radiolabeled this compound .

Data Analysis & Interpretation

Q. What frameworks are recommended for analyzing conflicting dose-response curves in this compound studies?

  • Methodological Answer : Use Hill equation modeling to quantify potency (EC₅₀) and efficacy (Eₘₐₓ). Compare parameter estimates across experimental conditions (e.g., pH, serum proteins). Apply Bayesian hierarchical models to assess variability between replicates .

Q. How should researchers address discrepancies between in vitro and in vivo this compound data?

  • Methodological Answer : Evaluate tissue penetration using mass spectrometry imaging. Adjust in vitro assays to mimic in vivo conditions (e.g., hypoxia, shear stress). Use organ-on-chip systems to bridge the gap between cell cultures and whole organisms .

Ethical & Reporting Standards

Q. What ethical considerations apply to this compound studies involving genetically modified organisms?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research. Justify genetic modifications via harm-benefit analysis. Include oversight from institutional animal care committees and transparently report adverse events in publications .

Q. How to structure a research paper on this compound to meet journal requirements?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: separate experimental details from results, use SI for supplementary data (e.g., NMR spectra), and avoid redundant figure/table descriptions. Cite primary literature for known compounds and provide full characterization for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.